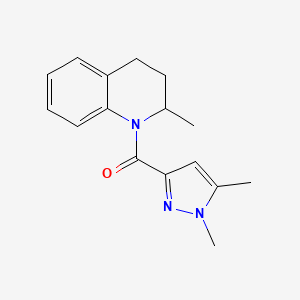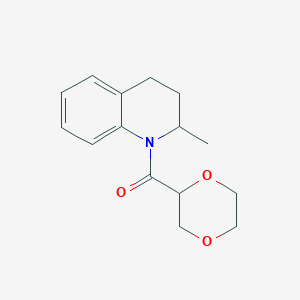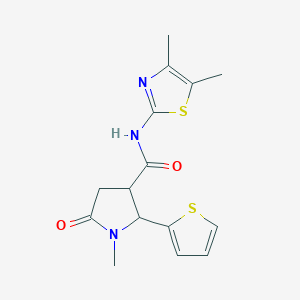![molecular formula C14H21NO2S B7593641 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone, also known as MFA-MS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to possess neuroprotective properties and can reduce oxidative stress in the brain. Additionally, this compound has been investigated for its potential use in cancer therapy, as it can induce apoptosis in cancer cells.
Mécanisme D'action
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone is believed to exert its therapeutic effects through the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. This compound can also inhibit the activation of NF-κB, a transcription factor that plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to possess antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation. It can also induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone is its potential therapeutic applications in the treatment of various diseases. It is also relatively easy to synthesize, making it accessible for research purposes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research involving 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone. One area of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential therapeutic applications in the treatment of neurological disorders and cancer. Finally, more research is needed to elucidate the precise mechanisms of action of this compound and its effects on various signaling pathways.
Méthodes De Synthèse
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone can be synthesized through a multistep reaction involving the condensation of 5-methylfurfural with 1,6-diaminohexane, followed by the addition of methylthiol and acetic anhydride. The final product is obtained through purification using column chromatography.
Propriétés
IUPAC Name |
1-[2-(5-methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11-7-8-13(17-11)12-6-4-3-5-9-15(12)14(16)10-18-2/h7-8,12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGBAQNPVREBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CCCCCN2C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)


![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)



